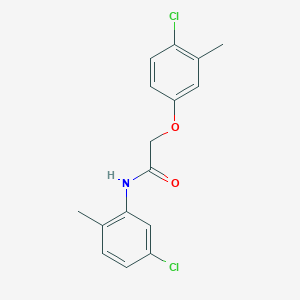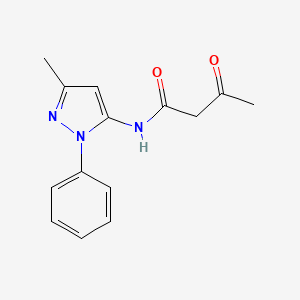
2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15Cl2NO2 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0479841 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Science Applications
Degradation and Environmental Fate Advanced oxidation processes (AOPs) have been utilized to treat contaminants like acetaminophen, a compound similar in structural complexity to 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide. These processes lead to the generation of various by-products, including acetamide, and highlight the importance of understanding compound degradation pathways and environmental fate. The research emphasizes the need for effective degradation methods to prevent ecosystem threats (Qutob et al., 2022).
Water Contamination and Treatment Studies on the environmental occurrence and toxicity of triclosan, a compound with structural and functional similarities to chlorophenoxy herbicides, underline the importance of monitoring and treating water contamination. The persistence and transformation of such compounds in aquatic environments necessitate the development of robust detection and removal strategies to safeguard human health and ecosystems (Bedoux et al., 2012).
Pharmacology and Toxicology Applications
Mechanisms of Action in Analgesia The metabolism of acetaminophen into various metabolites, including N-acylphenolamine, offers insights into its analgesic mechanisms. This transformation pathway, resulting in interactions with specific receptors, provides a model for studying the action mechanisms of similar compounds and their potential therapeutic applications (Ohashi & Kohno, 2020).
Environmental and Health Impact of Herbicides Research on 2,4-D herbicide toxicity and its scientometric analysis presents an overview of global trends in studying herbicide toxicology. This includes occupational risks, neurotoxicity, and resistance, highlighting the need for continued investigation into the environmental and health impacts of herbicides and related compounds (Zuanazzi et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-3-4-12(17)8-15(10)19-16(20)9-21-13-5-6-14(18)11(2)7-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBCCEPCHCWRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5592194.png)
![3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)
![2-(4-chlorobenzyl)-8-[(4R)-4-hydroxy-L-prolyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5592203.png)
![(3R,5R)-N-[2-(3,4-dimethylphenoxy)ethyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide](/img/structure/B5592205.png)
![N-(3-FLUOROPHENYL)-N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYLAMINE](/img/structure/B5592224.png)
![3-BUTYL-5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5592228.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5592247.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)
![4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5592260.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)

![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)
![2-benzyl-8-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592289.png)
